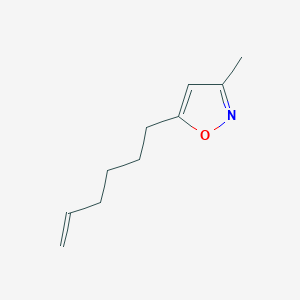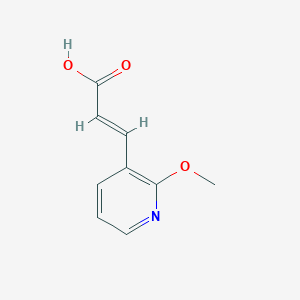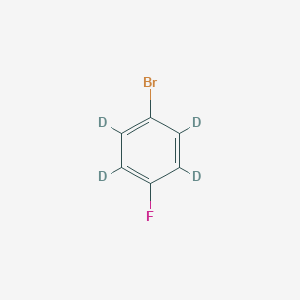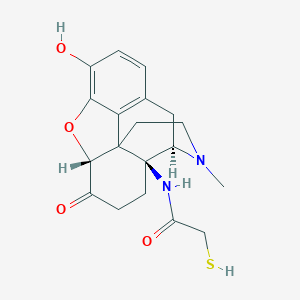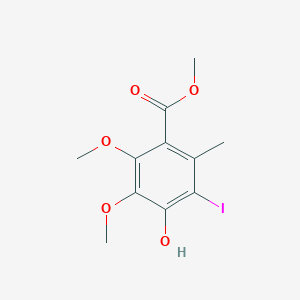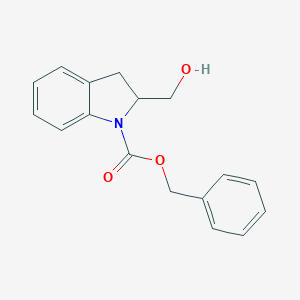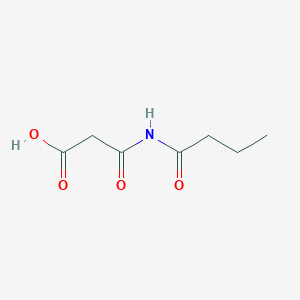
3-(Butanoylamino)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butanoylamino)-3-oxopropanoic acid, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPA is a derivative of the amino acid proline and is commonly used as a coupling reagent in peptide synthesis. The purpose of
Mechanism Of Action
3-(Butanoylamino)-3-oxopropanoic acid works as a coupling reagent by activating the carboxyl group of the amino acid to be coupled. This activation occurs through the formation of an O-acylisourea intermediate. The activated amino acid then reacts with the amino group of the incoming amino acid, forming a peptide bond. 3-(Butanoylamino)-3-oxopropanoic acid is unique in that it does not cause racemization during the coupling reaction, which is important for maintaining the chirality of the peptide.
Biochemical And Physiological Effects
3-(Butanoylamino)-3-oxopropanoic acid itself does not have any known biochemical or physiological effects. However, the peptides and peptidomimetics synthesized using 3-(Butanoylamino)-3-oxopropanoic acid may have a range of effects depending on their structure and function. These compounds have potential applications in drug discovery and development, as well as in biological research.
Advantages And Limitations For Lab Experiments
3-(Butanoylamino)-3-oxopropanoic acid has several advantages as a coupling reagent. It is easy to use, produces high yields, and does not cause racemization. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is stable and can be stored for long periods of time. However, there are also limitations to using 3-(Butanoylamino)-3-oxopropanoic acid. It is not compatible with all amino acids and may not be suitable for all peptide synthesis reactions. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is relatively expensive compared to other coupling reagents.
Future Directions
There are several potential future directions for research involving 3-(Butanoylamino)-3-oxopropanoic acid. One area of interest is the synthesis of peptidomimetics with improved stability and bioactivity. Another area of research is the development of new coupling reagents that are more efficient and cost-effective than 3-(Butanoylamino)-3-oxopropanoic acid. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid could be used in the synthesis of peptides for use in diagnostic and therapeutic applications. Overall, 3-(Butanoylamino)-3-oxopropanoic acid has the potential to make significant contributions to the fields of drug discovery and development, as well as biological research.
Synthesis Methods
3-(Butanoylamino)-3-oxopropanoic acid can be synthesized by reacting N-Boc-L-proline with butanoyl chloride in the presence of triethylamine. The reaction produces a white solid that can be purified via recrystallization. The purity of the product can be confirmed using NMR spectroscopy and HPLC.
Scientific Research Applications
3-(Butanoylamino)-3-oxopropanoic acid has been widely used in peptide synthesis due to its ability to couple amino acids without racemization. It is commonly used as a coupling reagent in the synthesis of peptides and peptide conjugates. 3-(Butanoylamino)-3-oxopropanoic acid has also been utilized in the synthesis of cyclic peptides, which are important in drug discovery and development. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
properties
CAS RN |
136179-67-4 |
|---|---|
Product Name |
3-(Butanoylamino)-3-oxopropanoic acid |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-5(9)8-6(10)4-7(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
YVZRZLUUQGYCDN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)CC(=O)O |
Canonical SMILES |
CCCC(=O)NC(=O)CC(=O)O |
synonyms |
Propanoic acid, 3-oxo-3-[(1-oxobutyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
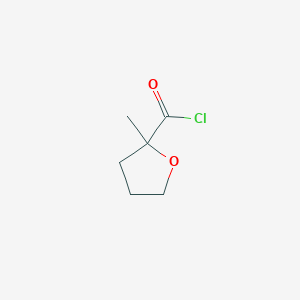
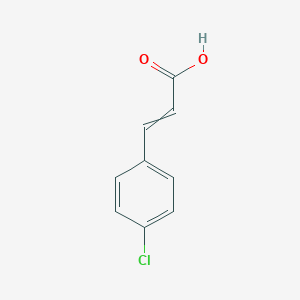
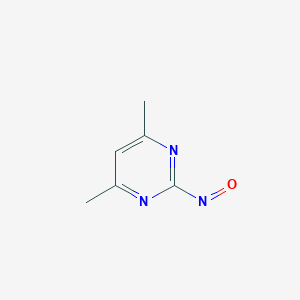
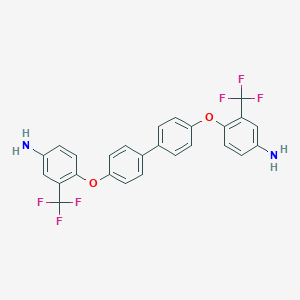
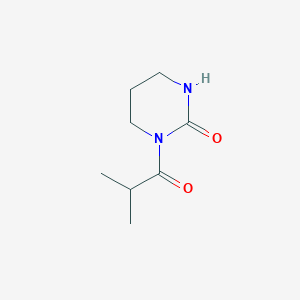
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
